molecular formula C7H7BrN2 B1353915 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS No. 74976-34-4

6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1353915
CAS No.: 74976-34-4
M. Wt: 199.05 g/mol
InChI Key: QUGWYCFURLIXJB-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a bromine atom attached to a pyrrolo[3,2-c]pyridine core

Biochemical Analysis

Biochemical Properties

6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. One of the key interactions is with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they can inhibit the activity of these receptors, which are involved in cell proliferation, differentiation, and survival. The compound’s ability to inhibit FGFRs makes it a potential candidate for cancer therapy, as abnormal activation of FGFR signaling pathways is associated with various types of tumors .

Cellular Effects

The effects of this compound on cellular processes have been extensively studied. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, this compound significantly reduces the migration and invasion abilities of cancer cells, highlighting its potential as an anti-metastatic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These pathways are essential for cell growth, survival, and migration, and their inhibition can result in reduced tumor growth and metastasis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been observed in various laboratory settings. Studies have shown that the compound remains stable under standard laboratory conditions and retains its biological activity over time . Prolonged exposure to certain environmental factors such as light and heat may lead to its degradation. Long-term studies have indicated that continuous exposure to this compound can result in sustained inhibition of cell proliferation and migration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been found to effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects such as weight loss, organ toxicity, and behavioral changes. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various enzymatic reactions . Cytochrome P450 enzymes play a significant role in its metabolism, leading to the formation of several metabolites. These metabolites may have different biological activities and contribute to the overall effects of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Its distribution is influenced by factors such as lipophilicity and molecular size, which affect its ability to cross cell membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with various cellular components . The compound may also be directed to specific organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of the corresponding pyrrolo[3,2-c]pyridine precursor. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The choice of brominating agent and catalyst can vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.

    Cross-Coupling: Palladium catalysts, phosphine ligands, and bases like potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while cross-coupling reactions can produce various arylated or alkylated compounds.

Scientific Research Applications

6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific bromination pattern and the resulting electronic and steric effects. These properties make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

6-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGWYCFURLIXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=NC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503111
Record name 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74976-34-4
Record name 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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